molecular formula C17H19NO2S B5361870 (5E)-3-butan-2-yl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-butan-2-yl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B5361870
M. Wt: 301.4 g/mol
InChI Key: XZPFXOLNRBONQF-NZWDAJRTSA-N
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Description

(5E)-3-butan-2-yl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione: is a complex organic compound characterized by its unique thiazolidine-2,4-dione core structure

Properties

IUPAC Name

(5E)-3-butan-2-yl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-4-13(3)18-16(19)15(21-17(18)20)11-12(2)10-14-8-6-5-7-9-14/h5-11,13H,4H2,1-3H3/b12-10+,15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPFXOLNRBONQF-NZWDAJRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-butan-2-yl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include butan-2-yl derivatives and phenylprop-2-enylidene precursors. The key steps involve:

    Formation of the Thiazolidine Ring: This is usually achieved through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound under acidic or basic conditions.

    Alkylation and Arylation:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the phenylprop-2-enylidene moiety, converting them into single bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of the phenylprop-2-enylidene moiety.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.

Industry: In the industrial sector, the compound is explored for its use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (5E)-3-butan-2-yl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their use in diabetes treatment.

    Phenylpropanoids: Compounds with similar phenylprop-2-enylidene moieties, often found in natural products with diverse biological activities.

Uniqueness: What sets (5E)-3-butan-2-yl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

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